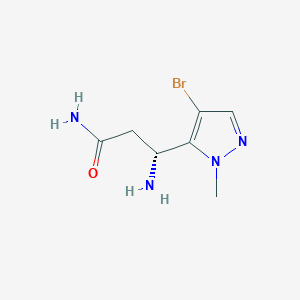
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the pyrazole ring, along with an amino group and a propanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the bromine and methyl groups. The amino group and propanamide moiety are then added through subsequent reactions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS). Methylation can be achieved using methyl iodide or dimethyl sulfate.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
(3R)-3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C7H11BrN4O |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)/t5-/m1/s1 |
Clé InChI |
UPAHFAUFXKIMJD-RXMQYKEDSA-N |
SMILES isomérique |
CN1C(=C(C=N1)Br)[C@@H](CC(=O)N)N |
SMILES canonique |
CN1C(=C(C=N1)Br)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


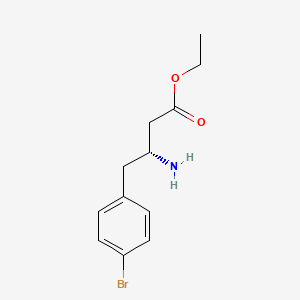
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
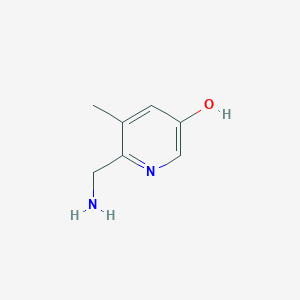

![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)



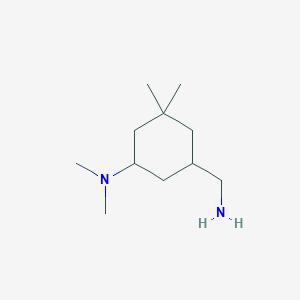
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
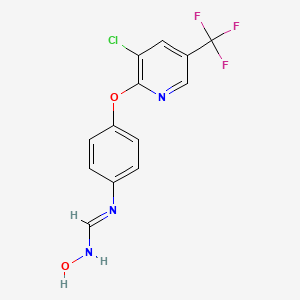
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)
